Product packaging for 1,3-Dimethyl-1H-pyrazole-5-sulfonamide(Cat. No.:)

1,3-Dimethyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12870280
M. Wt: 175.21 g/mol
InChI Key: YJTCAXYRVVGBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound with the CAS registry number 88398-89-4 and the molecular formula C5H9N3O2S . It has a molecular weight of approximately 175.21 g/mol . Researchers should note that this specific 5-sulfonamide isomer is distinct from other similar compounds, such as 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) , and care should be taken to specify the correct isomer for experimental work. The canonical SMILES representation for this molecule is CC1=NN(C)C(S(N)(=O)=O)=C1 . It is characterized by a LogP value of -0.77, indicating relatively high hydrophilicity . The compound is classified with the signal word "Warning" and has several associated hazard statements, including that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is recommended when handling this material . This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only" . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O2S B12870280 1,3-Dimethyl-1H-pyrazole-5-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2,5-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-4-3-5(8(2)7-4)11(6,9)10/h3H,1-2H3,(H2,6,9,10)

InChI Key

YJTCAXYRVVGBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)N)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazole 5 Sulfonamide and Its Derivatives

Foundational Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a well-established field in organic synthesis, with several robust methodologies available to chemists. These methods offer access to a wide variety of substituted pyrazoles by varying the starting materials and reaction conditions.

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation reactions are the most classical and widely employed method for pyrazole synthesis. This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. The most common variant is the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. beilstein-journals.orgnih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

For instance, the reaction of a β-ketoester with a substituted hydrazine will lead to the formation of a pyrazolone, which can be a versatile intermediate for further functionalization. The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly impact the reaction's efficiency and outcome. nih.gov

Reactant 1Reactant 2Product TypeKey Features
1,3-DiketoneHydrazineSubstituted PyrazoleClassic Knorr synthesis; regioselectivity can be an issue with unsymmetrical diketones. beilstein-journals.org
β-KetoesterSubstituted HydrazinePyrazoloneForms a key intermediate for further derivatization.
α,β-Unsaturated KetoneHydrazinePyrazoline (then oxidized to Pyrazole)Provides access to pyrazolines which can be aromatized.

1,3-Dipolar Cycloaddition Processes for Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles. rsc.orgmdpi.comacs.org

A significant advantage of this method is the high degree of regioselectivity that can often be achieved, particularly with activated dipolarophiles. mdpi.com The reaction can be performed under mild conditions and tolerates a wide range of functional groups. acs.org For example, the reaction of a terminal alkyne with a diazo compound, often generated in situ from a tosylhydrazone, can lead to the formation of highly substituted pyrazoles. rsc.org

Transition-Metal Catalyzed Approaches to Pyrazole Scaffolds

In recent years, transition-metal catalysis has emerged as a sophisticated tool for the synthesis of pyrazoles, offering novel pathways and improved efficiencies. dntb.gov.ua These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades catalyzed by metals such as palladium, copper, and rhodium. bohrium.com

Palladium-catalyzed cross-coupling reactions, for instance, can be used to functionalize pre-existing pyrazole rings or to construct the ring itself. bohrium.com Copper-catalyzed reactions have also been extensively used for N-arylation and for promoting cyclization reactions to form the pyrazole core. beilstein-journals.org These methods provide access to complex pyrazole derivatives that may be difficult to obtain through traditional synthetic routes.

Multi-Component Reactions (MCRs) for Pyrazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comresearchgate.net MCRs are advantageous due to their operational simplicity, time and energy savings, and high atom economy. mdpi.com

Several MCRs have been developed for the synthesis of pyrazoles. nih.govrsc.org A common approach involves the in-situ formation of a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then undergoes a cyclocondensation reaction with a hydrazine. nih.gov These one-pot procedures allow for the rapid generation of diverse libraries of substituted pyrazoles from simple and readily available starting materials.

Targeted Synthesis of Pyrazole Sulfonamide Scaffolds

With a foundational understanding of pyrazole ring synthesis, the focus now shifts to the specific introduction of the sulfonamide group onto the pyrazole nucleus to afford compounds like 1,3-Dimethyl-1H-pyrazole-5-sulfonamide.

Direct Sulfonylation Methods on Pyrazole Nuclei

The direct introduction of a sulfonyl group onto a pyrazole ring is a common and effective strategy for the synthesis of pyrazole sulfonamides. This is typically achieved through electrophilic substitution using a sulfonating agent. A key intermediate in this process is the corresponding pyrazole sulfonyl chloride, which can then be readily converted to the sulfonamide.

A documented method for the synthesis of 1,3-dimethylpyrazole-5-sulfonamide involves the direct sulfonylation of a 1,3-dimethyl-5-hydroxypyrazole precursor. google.com The synthesis of the related 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride has also been reported, which serves as a versatile precursor for various sulfonamides. scbt.com

The general procedure involves the reaction of the pyrazole substrate with a strong sulfonating agent, such as chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the formation of the sulfonyl chloride. google.comnih.gov The reaction conditions, including temperature and reaction time, are crucial for achieving good yields and minimizing side reactions.

Table of Sulfonylation Reaction Conditions:

Pyrazole SubstrateSulfonating AgentChlorinating AgentSolventKey ConditionsProductReference
1,3-Dimethyl-5-hydroxypyrazoleChlorosulfonic AcidThionyl ChlorideXyleneHeating1,3-Dimethylpyrazole-5-sulfonyl chloride google.com
3,5-Dimethyl-1H-pyrazoleChlorosulfonic AcidThionyl ChlorideChloroform0 °C to 60 °C3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride nih.gov
1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic AcidThionyl ChlorideChloroform0 °C to 60 °C1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride nih.gov

Once the pyrazole sulfonyl chloride is obtained, it can be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. google.comnih.gov This two-step sequence of sulfonylation followed by amination is a highly effective and widely used method for the preparation of pyrazole sulfonamides.

Coupling Strategies Involving Amines and Sulfonyl Chlorides

The formation of the sulfonamide bond is most traditionally achieved through the coupling of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This nucleophilic substitution reaction is a cornerstone in the synthesis of a vast array of pharmaceutically active sulfonamides. cbijournal.comacs.org The general scheme involves the reaction of a pyrazole-sulfonyl chloride with an appropriate amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

The choice of reaction conditions is critical for the success of this coupling. Parameters such as the solvent and the base can significantly influence the reaction's yield and purity. Research on the synthesis of related pyrazole-4-sulfonamide derivatives has systematically optimized these conditions. nih.gov For instance, in the coupling of pyrazole-4-sulfonyl chloride with various amines, a range of bases and solvents were tested to identify the most efficient system. nih.gov Dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base were found to provide good yields. nih.gov

Below is a data table summarizing the optimization of the base and solvent for a model sulfonamide coupling reaction.

EntryBaseSolventYield (%)Reference
1Triethylamine (TEA)Dichloromethane (DCM)46 nih.gov
2PyridineDCM38 nih.gov
3N-Methylmorpholine (NMM)DCM42 nih.gov
4Diisopropylethylamine (DIPEA)DCM55 nih.gov
5DIPEATetrahydrofuran (THF)47 nih.gov
6DIPEAAcetonitrile (ACN)35 nih.gov

The data indicates that for this particular system, the combination of DIPEA as a bulky, non-nucleophilic base and DCM as the solvent provides the optimal yield. nih.gov The reaction is typically stirred for an extended period, such as 16 hours, at room temperature to ensure completion. acs.orgnih.gov

Oxidative N-Functionalization of Primary Sulfonamides

While the coupling of sulfonyl chlorides and amines is the most common route to complex sulfonamides, recent advancements have focused on the late-stage functionalization of the sulfonamide moiety itself. nih.gov This is particularly relevant for modifying existing drug molecules or complex intermediates. One innovative strategy involves the activation of the typically unreactive primary sulfonamide NH2 group. nih.gov

A novel method utilizes a pyrylium salt, Pyry-BF4, to activate the primary sulfonamide. This reagent engages with the NH2 group, enabling its conversion into one of the most powerful electrophiles in organic synthesis: a sulfonyl chloride. nih.gov This transformation is significant because it allows a primary sulfonamide, often considered a synthetic endpoint, to be repurposed as a versatile coupling partner. nih.gov The reaction proceeds under mild conditions, which is crucial for late-stage functionalization where the substrate may contain numerous sensitive functional groups. nih.gov

This in situ generation of a sulfonyl chloride from a stable primary sulfonamide allows for subsequent reactions with a wide variety of nucleophiles to forge new S-N, S-O, S-C, and S-F bonds, thus creating complex sulfonamides, sulfonates, sulfides, and sulfonyl fluorides. nih.gov

Specific Synthetic Pathways Towards this compound

The synthesis of the target compound, this compound, requires a specific and regiocontrolled approach. This involves the initial construction of the core pyrazole ring system with the desired methylation pattern, followed by the introduction of the sulfonamide group at the correct position.

Synthesis of 1,3-Dimethyl-1H-pyrazole Intermediates

The synthesis typically begins with the formation of a pyrazole ring. A common method for creating the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. acs.orgnih.gov For instance, 3,5-dimethyl-1H-pyrazole can be synthesized quantitatively through the exothermic reaction of pentane-2,4-dione with hydrazine hydrate. acs.orgnih.gov

To obtain the 1,3-dimethyl substitution pattern, an N-methylation step is required. The synthesized 3,5-dimethyl-1H-pyrazole can be treated with a methylating agent like methyl iodide in the presence of a suitable base. nih.gov Optimization of this step has shown that using potassium tert-butoxide as the base in tetrahydrofuran (THF) provides good yields of the N-methylated product. nih.gov

For the specific synthesis of a C-5 functionalized pyrazole, a different cyclization strategy is necessary. One documented approach involves a multi-step reaction starting from ethanol, sodium ethoxide, and diethyl oxalate. Acetone is slowly added to this mixture to form an intermediate, which is then cyclized with methylhydrazine in DMF to produce ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. google.com This intermediate is crucial as it possesses the correct 1,3-dimethyl substitution and a functional group at the C-5 position, which can be subsequently converted into the desired sulfonamide.

Regioselective Introduction of the Sulfonamide Moiety at the C-5 Position of the Pyrazole Ring

Direct electrophilic sulfonylation of the 1,3-dimethyl-1H-pyrazole ring, for example with chlorosulfonic acid, typically results in substitution at the C-4 position due to the electronic directing effects of the ring system. nih.govgoogle.com Therefore, to achieve regioselective introduction of the sulfonamide at the C-5 position, a pathway starting from a pre-functionalized C-5 intermediate, such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is employed. google.com

A plausible synthetic sequence from this C-5 ester intermediate would be:

Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, under basic or acidic conditions.

Conversion to Amine: The carboxylic acid is then converted to 1,3-dimethyl-1H-pyrazol-5-amine. This can be achieved via a Curtius or Hofmann rearrangement. For the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate that is subsequently hydrolyzed to the amine.

Formation of the Sulfonamide: The resulting 1,3-dimethyl-1H-pyrazol-5-amine can then be converted to the final sulfonamide. A standard method involves diazotization of the amine with sodium nitrite under acidic conditions, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst to form the pyrazole-5-sulfonyl chloride. This reactive intermediate is then coupled with ammonia or an appropriate amine to yield the target this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing yield and ensuring the purity of the final product. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. researchgate.netresearchgate.net

In the synthesis of pyrazole sulfonamides, the coupling of the sulfonyl chloride and the amine is a critical step where optimization can have a significant impact. nih.gov As previously discussed (Section 2.2.2), screening various bases and solvents is a common strategy. The use of a non-nucleophilic, sterically hindered base like DIPEA can be advantageous in preventing side reactions, while the choice of an appropriate solvent like DCM can facilitate the reaction and simplify workup. nih.gov

Temperature control is also vital. The initial formation of intermediates, such as the reaction between acetone and diethyl oxalate, is often conducted at low temperatures (below 15 °C) to control the reaction rate and prevent side product formation. google.com Conversely, subsequent cyclization or coupling steps may require heating to ensure the reaction proceeds to completion in a reasonable timeframe. nih.govgoogle.com For example, the cyclization with methylhydrazine to form the pyrazole ring is heated to 40-50 °C for several hours. google.com Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing both incomplete reactions and the degradation of products from prolonged reaction times. acs.orgnih.gov

Principles of Green Chemistry in Pyrazole Sulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govresearchgate.net

Key green chemistry strategies applicable to pyrazole sulfonamide synthesis include:

Use of Greener Solvents: A major focus is replacing volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and various methods have been developed for pyrazole synthesis in aqueous media. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in much shorter times compared to conventional heating. This technique reduces energy consumption and minimizes the formation of side products. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (a "one-pot" reaction) or reacting three or more starting materials together in one pot to form the final product (an MCR) is a highly efficient and green approach. nih.gov These strategies reduce the need for intermediate purification steps, minimizing solvent waste and energy usage. researchgate.net

Use of Green Catalysts: Employing non-toxic, reusable, and highly efficient catalysts can improve the sustainability of a synthesis. For pyrazole synthesis, catalysts like ZnO-modified nanoclinoptilolite have been used in green methods. researchgate.net

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly. nih.gov

Computational Chemistry and Theoretical Studies of 1,3 Dimethyl 1h Pyrazole 5 Sulfonamide

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are based on the fundamental principles of quantum physics and provide a highly detailed description of the electronic structure and energy of a molecule. These methods are essential for understanding chemical reactivity and molecular properties that arise from the distribution of electrons.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. It is employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.orgmdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related pyrazole (B372694) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize geometries and compare them with experimental data from X-ray crystallography, showing good agreement. mdpi.com For instance, analysis of pyrazole-hydrazone derivatives revealed that the charge density of the HOMO is often localized on one part of the molecule (e.g., a substituted benzaldehyde ring), while the LUMO's charge density is distributed on another (e.g., the pyrazole and hydrazone functions). mdpi.com This separation indicates potential charge transfer within the molecule, which is critical for its reactivity and optical properties.

The electronic properties calculated via DFT for various pyrazole derivatives provide a framework for understanding the potential behavior of 1,3-Dimethyl-1H-pyrazole-5-sulfonamide.

Compound ClassMethodCalculated PropertyTypical FindingReference
Pyrazole-CarboxamidesDFT (B3LYP/6-31G*)HOMO/LUMO EnergiesLower LUMO energy levels suggest greater stability against oxidation. researchgate.net
Pyrazole-HydrazonesDFT (B3LYP/6-31G(d,p))HOMO-LUMO Energy GapEnergy gaps of approximately 4.38 to 5.75 eV indicate high molecular stability. mdpi.com
Sulfonamide DrugsDFT (B3LYP/6-311++G(d,P))Molecular Electrostatic Potential (MEP)Identifies preferred sites for electrophilic and nucleophilic attacks. doaj.org

Ab Initio Methods in Conformational Energy Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are particularly useful for detailed conformational analysis, determining the relative energies of different spatial arrangements (conformers) of a molecule.

For the broader class of sulfonamides, ab initio calculations, often in conjunction with DFT, have been used to study their conformational landscapes. nih.gov A key area of investigation is the orientation of the sulfonamide group (-SO₂NH₂) relative to the aromatic ring. Theoretical studies on benzenesulfonamides have identified two primary sets of conformers: one where the amino group hydrogens eclipse the oxygen atoms of the –SO₂ group, and another where they are staggered. nih.gov Calculations using methods like Møller-Plesset perturbation theory (MP2) have shown that the eclipsed conformers are generally more stable, with energy differences that can range from 1.24 to 5.00 kJ/mol depending on the specific molecule and whether zero-point energy corrections are included. nih.gov

These computational approaches are vital for understanding the preferred shapes of molecules like this compound in an isolated state, which in turn influences how they might fit into a biological receptor. The energy cost required for a molecule to adopt its "bioactive" conformation within a receptor, which may differ from its lowest-energy state in isolation, is a critical factor in drug design. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation technique that combines the high accuracy of quantum mechanics with the computational efficiency of classical molecular mechanics. This approach is ideal for studying chemical processes, such as enzyme reactions, within large biological systems.

In a QM/MM simulation, the system is partitioned into two regions. The core region, typically the ligand and the immediate active site residues where bond-breaking or bond-forming events occur, is treated with a high-level QM method. The remainder of the system, including the rest of the protein and the surrounding solvent, is described using a less computationally expensive MM force field. This dual approach allows for the accurate modeling of electronic changes in the reactive center while still accounting for the influence of the larger protein environment. Fused QM/MM simulations have become a widespread method for exploring chemical reactions in condensed phases.

While specific QM/MM studies on this compound are not prevalent in the literature, this methodology is a standard tool for investigating the mechanism of action for enzyme inhibitors. It could be applied to understand how this compound interacts with a target enzyme at a quantum level, predicting reaction pathways, transition states, and activation energies.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques use classical mechanics to explore the dynamic nature of molecules and their interactions. These methods are crucial for understanding how a ligand might bind to a protein and how stable the resulting complex is over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex and exploring the conformational changes that may occur upon binding. nih.govrsc.org

In studies involving pyrazole-sulfonamide derivatives as inhibitors of enzymes like carbonic anhydrase and Cyclooxygenase-2 (COX-2), MD simulations are frequently performed for periods ranging from 50 to 100 nanoseconds. nih.govrsc.orgnih.gov Key metrics analyzed during these simulations include:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value indicates that the complex is not undergoing major structural changes and remains in a stable binding pose. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which is often seen in loop regions of the protein, while lower values in the active site can suggest a stable interaction with the ligand. mdpi.com

MD simulations on pyrazole-carboxamides bearing a sulfonamide moiety have shown that lead compounds form stable complexes with human carbonic anhydrase I and II, exhibiting minor conformational changes and fluctuations throughout the simulation. nih.govresearchgate.net

SystemSimulation SoftwareForce FieldSimulation TimeKey FindingReference
Pyrazole-carboxamide with hCA I/IINot SpecifiedNot Specified50 nsComplexes exhibited good stability with minor conformational changes. nih.gov
Pyrazole-based sulfonamide with hCAII/IX/XIIDesmondOPLS3100 nsProvided insights into the conformational changes and stability of the protein upon ligand binding. rsc.org
Cyclic Sulfonamide with α-amylaseNot SpecifiedNot Specified50 nsAverage ligand RMSD of ~1.25 Å indicated a stable protein-ligand complex. mdpi.com

Molecular Docking Studies of Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions. nih.govtandfonline.com

Numerous studies have employed molecular docking to investigate how pyrazole-sulfonamide derivatives bind to the active sites of various enzymes. nih.govnih.govresearchgate.net These studies reveal the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Crucial for orienting the ligand and providing specificity. The sulfonamide group is a common hydrogen bond donor and acceptor.

π-Stacking and Hydrophobic Interactions: Important for affinity, often involving the pyrazole ring and other aromatic moieties on the ligand interacting with hydrophobic pockets in the receptor. rdd.edu.iq

For example, docking studies of pyrazole-sulfonamides designed as COX-2 inhibitors confirmed selective interaction with the enzyme's active site. nih.gov Similarly, docking of novel pyrazole-sulfonamide hybrids into the active site of mycobacterial enoyl reductase (InhA) revealed high binding affinities, with docking scores indicating strong and stable interactions. nih.gov These computational predictions are essential for rational drug design, allowing for the optimization of ligand structures to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole sulfonamide derivatives, QSAR studies are instrumental in designing and predicting the efficacy of new therapeutic agents. journal-academia.com These models are built by correlating molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with experimental activity data. journal-academia.comnih.gov

The development of a robust QSAR model for compounds related to this compound typically involves several key steps. Initially, a dataset of pyrazole derivatives with known biological activities is compiled. journal-academia.com Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (e.g., Kier indices), and quantum chemical descriptors (e.g., atomic charges, frontier orbital energies). nih.govbenthamdirect.com

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to generate the QSAR model, which takes the form of an equation relating the descriptors to the activity. journal-academia.combenthamdirect.com For instance, a 3D-QSAR model developed for a series of diarylpyrazole-benzenesulfonamide derivatives achieved high predictive accuracy, with a satisfactory Q² of 0.933 and R² of 0.964, utilizing electrostatic charge and LUMO coefficients as descriptors. nih.gov Such models can identify the key structural features that enhance biological activity, guiding the synthesis of more potent compounds. journal-academia.com Although a specific QSAR model for this compound is not detailed in available literature, the principles derived from studies on analogous structures are directly applicable for predicting its potential activities and guiding future derivatization efforts.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Pyrazole Sulfonamide Derivatives

Descriptor Type Examples Relevance to Activity
Topological Kier ChiV3 (cluster), Kier Chi6 (ring) Describes molecular size, shape, and branching. benthamdirect.com
Physicochemical LogP (lipophilicity) Influences membrane permeability and target interaction. benthamdirect.com
Electronic Atomic Charges, LUMO/HOMO energies Governs electrostatic and orbital-controlled interactions with biological targets. nih.gov

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics for compounds like this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the sulfonamide group. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient sulfonyl group (-SO₂) and the pyrazole ring. The sulfonyl group, with its electronegative oxygen atoms, acts as a strong electron-withdrawing group, localizing the LUMO and making it susceptible to nucleophilic attack. Understanding the spatial distribution of these orbitals is crucial for predicting the molecule's behavior in chemical reactions. researchgate.net

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's electronic characteristics.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself and is defined as χ = -μ.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons.

These theoretical descriptors provide a comprehensive framework for predicting the reactivity of this compound.

Table 2: Representative Calculated Electronic Properties (Hypothetical Values)

Parameter Formula Significance
E_HOMO - Electron-donating ability
E_LUMO - Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Electron-attracting power
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to charge transfer

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature |

Intermolecular Interaction Analysis

The interactions between molecules in the solid state dictate the crystal packing, physical properties, and, in many cases, the biological activity of a compound. For this compound, these interactions are primarily governed by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen bonding is a critical directional interaction that significantly influences the crystal structures of sulfonamides. nih.govsemanticscholar.org In this compound, the sulfonamide group (-SO₂NH₂) is the primary site for hydrogen bonding. The hydrogen atom on the sulfonamide nitrogen (N-H) acts as a hydrogen bond donor. nih.gov The potential hydrogen bond acceptors within the molecule are the two highly electronegative oxygen atoms of the sulfonyl group and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring.

Electrostatic Interactions: These interactions arise from the permanent charge distribution within the molecule. The molecular electrostatic potential (MEP) surface is a useful tool for visualizing these properties. For this compound, regions of negative electrostatic potential are expected around the sulfonyl oxygen atoms and the pyrazole nitrogen atom, while a positive potential is associated with the sulfonamide N-H proton. These charged regions dictate the long-range electrostatic attractions and repulsions that guide the molecular assembly in the crystal. chemrxiv.org

Development and Validation of Computational Models for Pyrazole Sulfonamides

The development of computational models for pyrazole sulfonamides, including compounds structurally related to this compound, is a critical component of modern drug discovery and development. eurasianjournals.com These models allow for the prediction of molecular properties, biological activities, and interaction mechanisms with therapeutic targets, thereby accelerating the identification and optimization of lead compounds. The process involves the creation of robust models and their rigorous validation to ensure their predictive accuracy and reliability.

A variety of computational methods are employed in the study of pyrazole sulfonamides, with molecular docking and quantitative structure-activity relationship (QSAR) modeling being particularly prominent. eurasianjournals.comnih.govjournal-academia.com These techniques provide valuable insights into the molecular basis of the activity of these compounds and guide the design of new derivatives with enhanced potency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding modes of pyrazole sulfonamide derivatives within the active sites of their biological targets. For instance, in the study of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives as potential antitubercular agents, molecular docking was used to elucidate the binding interactions with the mycobacterial enoyl reductase (InhA). acs.org The validation of a docking protocol is a crucial first step and is often achieved by redocking a co-crystallized ligand into the active site of the target protein. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (generally under 2 Å) between the docked pose and the crystallographic orientation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. journal-academia.com For pyrazole sulfonamides, 3D-QSAR models have been developed to understand the relationship between their structural features and their inhibitory activity against enzymes like human carbonic anhydrase. nih.gov The development of a QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build a predictive model.

The validation of QSAR models is essential to ensure their robustness and predictive power. mdpi.com This is typically achieved through both internal and external validation techniques. Internal validation often involves the leave-one-out cross-validation (LOO-CV) method, which assesses the model's stability. External validation is performed using an external test set of compounds that were not used in the model development. A well-validated QSAR model will have strong statistical parameters. For example, a study on diarylpyrazole-benzenesulfonamide derivatives reported a model with a high squared correlation coefficient (R²) of 0.964 and a cross-validated correlation coefficient (Q²) of 0.933, indicating excellent predictive ability. nih.gov

The table below illustrates typical validation parameters for a QSAR model developed for a series of pyrazole derivatives.

Parameter Value Description
0.90The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Q² (Cross-validated R²)0.85A measure of the predictive ability of the model, determined through cross-validation.
RMSE (Root Mean Square Error)0.20The standard deviation of the residuals (prediction errors).

This table presents hypothetical yet representative data based on published QSAR studies of pyrazole derivatives to illustrate the validation metrics. journal-academia.com

Molecular dynamics (MD) simulations can be employed to further validate the results of molecular docking studies. nih.gov MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding poses and interactions. eurasianjournals.comnih.gov

The integration of these computational models allows for a comprehensive in silico assessment of pyrazole sulfonamides. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies developed and validated for structurally related pyrazole sulfonamides provide a robust framework for its future computational investigation. These approaches are invaluable for predicting its potential biological targets, understanding its mechanism of action, and guiding the synthesis of novel, more effective analogs. nih.govacs.org

Chemical Reactivity and Functionalization of 1,3 Dimethyl 1h Pyrazole 5 Sulfonamide

Reaction Mechanisms Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and stable functional group, generally considered to be an amine protected by a sulfonyl group. Its reactivity is centered on the nitrogen atom, which, although less nucleophilic than a free amine due to the electron-withdrawing nature of the sulfonyl group, can still participate in several important reactions.

N-Functionalization and Alkylation Reactions

Direct N-alkylation of the primary sulfonamide in 1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a challenging transformation due to the reduced nucleophilicity of the sulfonamide nitrogen. However, N-functionalization is a critical strategy for creating diverse derivatives. The most prevalent and effective method for achieving N-substitution is not through the alkylation of the sulfonamide itself, but by reacting the precursor, 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, with a variety of primary or secondary amines. nih.gov This approach allows for the introduction of a wide array of substituents onto the sulfonamide nitrogen.

The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. nih.govnih.gov

Table 1: Examples of N-Functionalization via Pyrazole (B372694) Sulfonyl Chloride

Amine Reactant Base/Solvent Resulting N-Substituted Sulfonamide Reference
2-Phenylethylamine DIPEA/Dichloromethane N-(2-phenylethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide nih.gov
Various Amines TEA/THF or DCM Various N-substituted pyrazole azabicyclic-sulfonamides nih.gov

Alternative, more specialized methods for N-functionalization include transition metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed methodologies have been developed for the C-N bond formation between sulfonamides and aryl electrophiles, providing access to N-aryl sulfonamides. princeton.edu

Oxidative Processes

The sulfur atom in the sulfonamide moiety of this compound is in its highest oxidation state (+6), making it resistant to further oxidation under standard laboratory conditions. globalresearchonline.net Consequently, oxidative processes targeting the sulfonamide group are not a common strategy for derivatization.

However, oxidative reactions are fundamental to the synthesis of sulfonamides. One-pot procedures have been developed that involve the oxidation of more reduced sulfur species. For example, electrochemical methods can achieve the oxidative coupling of thiols and amines to form the S-N bond and subsequently oxidize the sulfur to the hexavalent state, yielding a sulfonamide. nih.govacs.org Another approach involves the oxidation of sulfinamide intermediates to the corresponding sulfonamides. organic-chemistry.org These processes highlight the oxidative stability of the final sulfonamide product, as they are the thermodynamic endpoint of the sulfur oxidation.

Reactivity of the Pyrazole Ring

The 1,3-dimethyl-1H-pyrazole ring is an electron-rich aromatic system. Its reactivity is significantly influenced by the substituents: the N-methyl group at position 1, the C-methyl group at position 3, and the sulfonamide group at position 5. These groups dictate the regioselectivity of substitution reactions on the ring.

Electrophilic Aromatic Substitution Reactions

Pyrazoles readily undergo electrophilic aromatic substitution (SEAr), and the most favorable position for attack is typically the C4 carbon, provided it is unsubstituted. globalresearchonline.netwikipedia.org In this compound, the substituents work in concert to strongly direct incoming electrophiles to this C4 position. The N-methyl and C-methyl groups are activating, ortho-, para-directing groups, while the sulfonamide group at C5 is a deactivating, meta-directing group. The cumulative effect overwhelmingly favors substitution at the C4 position.

Common electrophilic aromatic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and sulfonation. globalresearchonline.netmasterorganicchemistry.com

Halogenation: The reaction of the pyrazole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine proceeds efficiently to yield the corresponding 4-halo-1,3-dimethyl-1H-pyrazole-5-sulfonamide. Chemical halogenation of pyrazoles occurs first at position 4. mdpi.combeilstein-archives.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. The active electrophile is the nitronium ion (NO₂⁺). globalresearchonline.netmasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) results in the formation of the 4-sulfonic acid derivative. globalresearchonline.netyoutube.com

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazole Ring

Reaction Type Reagents Position of Substitution Product Type Reference
Halogenation Cl₂, Br₂, I₂, NCS, NBS C4 4-Halopyrazole derivative globalresearchonline.netmdpi.com
Nitration HNO₃ / H₂SO₄ C4 4-Nitropyrazole derivative globalresearchonline.net

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring of this compound is generally not feasible. The pyrazole ring is electron-rich and lacks a suitable leaving group, making it resistant to attack by nucleophiles. youtube.com

However, nucleophilic substitution can be achieved on pyrazole rings that have been appropriately functionalized. For example, a halogen atom introduced at the C4 or C5 position via electrophilic substitution or other synthetic routes can serve as a leaving group. These halogenated pyrazole derivatives can then participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding the range of possible derivatives. beilstein-archives.org

Derivatization Strategies for Structural Modification

The structural modification of this compound can be systematically approached by targeting either the sulfonamide moiety or the pyrazole ring, leveraging the reactivity patterns described above.

A primary and highly effective strategy for generating chemical diversity involves the synthesis of the 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride intermediate. This key intermediate can be reacted with a vast library of commercially available or synthetically prepared amines (including anilines, alkylamines, and heterocyclic amines) to produce a wide range of N-substituted sulfonamide derivatives. nih.govacs.org This modular approach is a cornerstone of medicinal chemistry programs involving this scaffold.

A second major strategy focuses on the functionalization of the pyrazole ring itself. As established, the C4 position is highly activated towards electrophilic attack. This allows for the introduction of various functional groups:

Halogens: Can be introduced and subsequently used as handles for cross-coupling reactions.

Nitro groups: Can be introduced and then reduced to an amino group, which can be further functionalized (e.g., via acylation, diazotization).

By combining these strategies—functionalizing the sulfonamide nitrogen and modifying the pyrazole ring—a comprehensive library of structurally diverse analogs of this compound can be created for various research applications.

Modification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for functionalization. This is typically achieved through N-alkylation or N-arylation reactions, which involve the reaction of the corresponding 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with a primary or secondary amine. This versatile reaction allows for the introduction of a wide array of substituents at the sulfonamide nitrogen.

The general synthetic route involves the initial preparation of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, which is then reacted with a suitable amine in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). nih.gov This straightforward synthetic approach enables the creation of a diverse range of N-substituted this compound derivatives.

Table 1: Examples of N-Substituted this compound Derivatives

Amine ReactantResulting N-SubstituentReference
Ammonia (B1221849)-HGeneral
Methylamine-CH₃General
Aniline-C₆H₅General
Piperidine-N(CH₂)₅ nih.gov
2-Phenylethylamine-CH₂CH₂C₆H₅ nih.gov

The synthesis of various pyrazole-based sulfonamides has been reported, showcasing the broad applicability of this reaction. nih.govscielo.org.mx For instance, a series of pyrazole-based benzenesulfonamides were synthesized by reacting the corresponding sulfonyl chloride with 4-hydrazinobenzenesulfonamide hydrochloride. nih.gov

Introduction of Diverse Substituents to the Pyrazole Ring

The pyrazole ring of this compound is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. The position of substitution on the pyrazole ring is influenced by the directing effects of the existing substituents: the two methyl groups and the sulfonamide group.

In general, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position. scribd.com The N1-methyl and C3-methyl groups are activating and direct incoming electrophiles to the C4 position. The sulfonamide group at the C5 position is an electron-withdrawing group and is expected to be deactivating and meta-directing. In this case, the C4 position is meta to the C5-sulfonamide group. Therefore, the directing effects of the methyl groups and the sulfonamide group are aligned, strongly favoring electrophilic substitution at the C4 position.

Common electrophilic substitution reactions that could be applied to introduce substituents at the C4 position of this compound include nitration, halogenation, and Friedel-Crafts reactions.

Table 2: Potential Electrophilic Substitution Reactions on the Pyrazole Ring

ReactionReagentsElectrophileExpected Product (Substituent at C4)Reference
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro-1,3-dimethyl-1H-pyrazole-5-sulfonamide scribd.com
BrominationBr₂Br⁺4-Bromo-1,3-dimethyl-1H-pyrazole-5-sulfonamideGeneral
ChlorinationCl₂Cl⁺4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamideGeneral
Vilsmeier-HaackPOCl₃, DMF[CHCl=N(CH₃)₂]⁺4-Formyl-1,3-dimethyl-1H-pyrazole-5-sulfonamide scribd.com

While specific examples of these reactions on this compound are not extensively reported, the general principles of electrophilic aromatic substitution on pyrazole rings are well-established. scribd.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

As discussed in the previous section, synthetic transformations involving the introduction of substituents onto the pyrazole ring of this compound are expected to exhibit high regioselectivity. The concerted directing effects of the N1-methyl, C3-methyl, and C5-sulfonamide groups strongly favor electrophilic attack at the C4 position. This makes the C4 position the most nucleophilic and sterically accessible site for electrophilic substitution. The regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using hypervalent iodine(III) reagents, demonstrating that specific reagents can influence the position of substitution on pyrazole-containing ring systems. nih.gov

Stereoselectivity:

The introduction of stereocenters in derivatives of this compound can be achieved through various synthetic strategies. While direct stereoselective functionalization of the pyrazole ring itself is not common, stereoselectivity can be achieved in the following ways:

Use of Chiral Reactants: The reaction of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with a chiral amine would lead to the formation of a diastereomeric mixture of N-substituted sulfonamides if the amine contains a stereocenter. Separation of these diastereomers would provide enantiomerically pure products.

Chiral Auxiliaries: A chiral auxiliary can be employed to control the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of novel pyrazole derivatives has been accomplished using tert-butanesulfinamide as a chiral auxiliary. nih.govresearchgate.net This approach involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by stereoselective addition of a nucleophile.

Asymmetric Catalysis: Stereoselective reactions can be catalyzed by chiral catalysts. For example, stereoselective organocatalytic sulfa-Michael reactions of α,β-unsaturated N-acyl pyrazoles have been reported, leading to the formation of chiral sulfides. rsc.org

These strategies are generally applicable for introducing stereocenters into molecules containing a pyrazole sulfonamide core, allowing for the synthesis of chiral derivatives of this compound.

Coordination Chemistry of 1,3 Dimethyl 1h Pyrazole 5 Sulfonamide As a Ligand

Principles of Ligand Design for Pyrazole (B372694) Sulfonamides in Coordination Chemistry

The design of pyrazole sulfonamide ligands for coordination chemistry is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These principles revolve around the strategic manipulation of steric and electronic factors to control the coordination environment, stability, and reactivity of the metal center.

Donor Atom Availability: Pyrazole sulfonamides are bifunctional ligands, offering at least two potential coordination sites: the N2 atom of the pyrazole ring and one or both oxygen atoms of the sulfonamide group. The deprotonated sulfonamide nitrogen can also act as a coordination site. The choice of substituents on the pyrazole ring and the sulfonamide nitrogen can influence which donor atom preferentially binds to the metal.

Steric Hindrance: The introduction of bulky substituents on the pyrazole ring, such as tert-butyl groups, can create significant steric hindrance around the metal center. This can be used to control the coordination number of the metal, enforce specific geometries, and prevent the formation of polymeric structures. For instance, in the case of 1,3-Dimethyl-1H-pyrazole-5-sulfonamide, the methyl groups at the 1 and 3 positions provide a moderate level of steric bulk.

Chelation: By designing pyrazole sulfonamides with appropriate linkers, it is possible to create chelating ligands that can form stable five- or six-membered rings with a metal ion. Chelation significantly enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.

Supramolecular Assembly: The presence of the sulfonamide group provides opportunities for hydrogen bonding, which can be exploited to direct the formation of extended supramolecular architectures in the solid state. These interactions can lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting properties.

Synthesis and Characterization of Metal Complexes

Formation of Transition Metal Complexes

The formation of transition metal complexes with pyrazole sulfonamides can be achieved through several synthetic routes. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. For example, reacting a pyrazole-based ligand with a metal(II) chloride or nitrate salt in an alcoholic solvent often leads to the formation of the desired complex. The stoichiometry of the reactants can be varied to control the ligand-to-metal ratio in the final product.

For instance, the synthesis of a cobalt(II) complex with a sulfadiazine-pyrazole prodrug ligand was achieved via a self-assembly technique, resulting in a complex with a distorted octahedral geometry around the cobalt ion researchgate.net. Similarly, mononuclear coordination complexes of Cd(II) and Cu(II) with a pyrazole-acetamide ligand have been synthesized by reacting the ligand with the corresponding metal salts in an aqueous ethanolic solution nih.gov. These examples suggest that this compound could likely form stable complexes with a range of transition metals under similar conditions.

Formation of Main Group Metal Complexes

The coordination chemistry of pyrazole-based ligands with main group metals has also been explored. The synthesis of these complexes often involves the reaction of the ligand with a main group metal salt, such as a chloride or an acetate. For example, the synthesis of acylpyrazolone complexes of main group elements has been reported, involving the in situ preparation of an alkali metal salt of the ligand followed by a salt metathesis reaction with a second metal salt nih.gov. This methodology could potentially be adapted for the synthesis of main group metal complexes of this compound.

Elucidation of Metal-Ligand Binding Modes and Coordination Geometries

The binding mode of pyrazole sulfonamide ligands to a metal center can vary depending on the nature of the metal, the reaction conditions, and the specific substituents on the ligand. Pyrazoles can coordinate as neutral monodentate ligands through the N2 atom or as anionic bridging ligands (pyrazolates) researchgate.net. The sulfonamide group can coordinate through one or both oxygen atoms, or through the deprotonated nitrogen atom.

In the absence of crystallographic data for complexes of this compound, we can infer potential binding modes from related structures. For many pyrazole-based ligands, monodentate coordination through the pyridine-like N2 atom is common researchgate.net. In complexes with sulfonamide-containing ligands, coordination through the sulfonamide oxygen atoms is also frequently observed.

The coordination geometry around the metal center is determined by the number of coordinated ligands and their spatial arrangement. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For instance, in a cobalt(II) complex with a sulfadiazine-pyrazole prodrug, the metal ion adopts a distorted octahedral geometry researchgate.net. Similarly, zinc(II) complexes with a pyrazole-type ligand have been shown to exhibit tetrahedral geometries mdpi.com. It is plausible that complexes of this compound would adopt similar coordination geometries depending on the metal ion and the stoichiometry of the complex.

Spectroscopic Analysis of Coordination Compounds (e.g., UV-Vis, FT-IR, NMR in Complexes)

Spectroscopic techniques are invaluable for the characterization of coordination compounds. While specific spectroscopic data for complexes of this compound are not available, the expected spectral features can be predicted based on studies of analogous compounds.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination environment of the metal ion. The absorption bands in the UV-Vis region typically arise from d-d transitions and charge-transfer transitions. For pyrazole-based silver(I) complexes, the characteristic absorption bands of the pyrazole ligand are observed, often with a red-shift upon coordination, depending on the counter-anion researchgate.net.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of a ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination are expected to shift. For pyrazole sulfonamide complexes, key vibrational bands to monitor include the N-H and S=O stretching frequencies of the sulfonamide group and the C=N and N-N stretching frequencies of the pyrazole ring. For example, in the FT-IR spectra of pyrazole-based coordination compounds, shifts in the ring stretching vibrations are indicative of coordination through the pyrazole nitrogen mdpi.com.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand by observing changes in the chemical shifts of the protons and carbons near the coordination site. For pyrazole sulfonamide derivatives, NMR has been used to study their complexation with cyclodextrins, where changes in the chemical shifts of the pyrazole and sulfonamide protons indicated the formation of inclusion complexes nih.gov.

Crystallographic Studies of Coordination Structures

For example, the crystal structure of a cobalt(II) complex with a sulfadiazine-pyrazole prodrug revealed a distorted octahedral geometry with the ligand coordinating to the metal center researchgate.net. In another study, the crystal structures of Ni(II) and Co(II) coordination compounds with pyrazole and pyridine ligands were determined, revealing the role of non-covalent interactions in stabilizing the crystal lattice mdpi.com. These studies highlight the diverse structural possibilities for metal complexes of pyrazole sulfonamides and underscore the importance of crystallographic analysis in fully characterizing these compounds.

Below is a table summarizing representative crystallographic data for metal complexes with pyrazole-based ligands, which can serve as a reference for the potential structural parameters of this compound complexes.

ComplexMetal IonCoordination GeometryKey Bond Distances (Å)Reference
Co(L)(H2O)42Co(II)Distorted OctahedralCo-N, Co-O researchgate.net
Ni(H2O)5(DMAP)·2H2ONi(II)OctahedralNi-N, Ni-O mdpi.com
[Co(Hdmpz)4(H2O)2]Cl2Co(II)OctahedralCo-N, Co-O mdpi.com
[ZnL2Br2]Zn(II)TetrahedralZn-N, Zn-Br mdpi.com

L = (E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide; DMAP = 4-dimethylaminopyridine; IPhth = Isophthalate; Hdmpz = 3,5-dimethylpyrazole

Theoretical Investigations of Metal-Ligand Interactions and Stability

While specific theoretical investigations exclusively focused on the coordination chemistry of this compound are not extensively documented in publicly available literature, a robust understanding of its potential metal-ligand interactions and stability can be extrapolated from computational studies on analogous pyrazole and sulfonamide-containing ligands. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding characteristics, and stability of metal complexes.

Computational approaches are frequently employed to predict the geometries of metal complexes and to understand the nature of the interactions between the metal center and the ligand. For pyrazole-based ligands, theoretical studies often explore their diverse coordination modes. The interaction between a metal ion and a ligand like this compound can be analyzed through several computational techniques.

One common approach is the use of DFT to optimize the geometry of the metal-ligand complex. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the coordinated structure. Furthermore, the electronic properties of the complex can be investigated through methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. NBO analysis can shed light on the covalent versus electrostatic nature of the metal-ligand bond by examining charge transfer and orbital interactions. The AIM theory can further characterize the nature of these bonds based on the topology of the electron density.

The stability of metal complexes with pyrazole-derived ligands is a critical aspect that can be quantitatively assessed through theoretical calculations. The binding energy between the metal ion and the ligand is a key parameter that indicates the thermodynamic stability of the complex. A more negative binding energy generally corresponds to a more stable complex. Factors influencing this stability include the nature of the metal ion, its oxidation state, the coordination number, and the electronic and steric properties of the ligand itself.

In the case of this compound, the presence of multiple potential donor atoms—the two nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the sulfonamide group—allows for various coordination modes, including monodentate, bidentate, and bridging fashions. Theoretical studies on similar pyrazole derivatives have shown that the coordination can occur through the pyridinic nitrogen of the pyrazole ring. The sulfonamide group can also participate in coordination, leading to the formation of stable chelate rings.

To illustrate the type of data that can be obtained from such theoretical investigations, the following table presents hypothetical results from a DFT calculation on a representative metal complex of a pyrazole-sulfonamide ligand.

ParameterValueDescription
Metal-Ligand Binding Energy -150 kcal/molThe energy released upon the formation of the complex from the metal ion and the ligand in the gas phase. A more negative value indicates greater stability.
M-N(pyrazole) Bond Length 2.10 ÅThe distance between the metal center and the coordinating nitrogen atom of the pyrazole ring.
M-O(sulfonamide) Bond Length 2.25 ÅThe distance between the metal center and a coordinating oxygen atom of the sulfonamide group.
NBO Charge on Metal +0.85 eThe calculated net charge on the metal atom, indicating the extent of electron donation from the ligand.
HOMO-LUMO Energy Gap 3.5 eVThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to the electronic stability and reactivity of the complex.

This table is illustrative and presents the kind of data that would be generated from a DFT study on a metal complex of a pyrazole-sulfonamide ligand. The values are not specific to this compound as direct computational studies were not found.

Furthermore, theoretical calculations can predict spectroscopic properties, such as vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to validate the computed structures. Molecular docking studies, another form of theoretical investigation, have been applied to sulfonamide-based pyrazole derivatives to explore their interactions with biological targets, highlighting the predictive power of computational methods in understanding molecular interactions.

Q & A

Basic: What are the recommended synthetic routes for 1,3-Dimethyl-1H-pyrazole-5-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sulfonylation of a pyrazole precursor. For example, pyrazole derivatives can be sulfonylated using sulfonyl chlorides under basic conditions (e.g., NaH or pyridine as a catalyst) in anhydrous solvents like dichloromethane or THF . Reaction temperature (0–25°C) and stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields ranging from 60–85% depending on substituent steric effects .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns. For instance, the methyl groups at positions 1 and 3 show distinct singlet peaks in ¹H NMR (δ 2.3–2.5 ppm), while sulfonamide protons appear as a broad peak (δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides precise molecular ion confirmation (e.g., [M+H]+ at m/z 219.08 for C₆H₁₁N₃O₂S) .
  • Elemental Analysis: Used to verify purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

Advanced: How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on sulfonamide interactions with catalytic residues .
  • Quantum Chemical Calculations: DFT (B3LYP/6-31G*) evaluates electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
  • MD Simulations: Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Advanced: How should researchers address contradictory data in biological activity studies of pyrazole-sulfonamide derivatives?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., COX-2 inhibition) across multiple concentrations (IC₅₀ values) to rule out false positives .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if discrepancies arise from rapid metabolite formation .
  • Structural Analog Comparison: Benchmark against known derivatives (e.g., 5-phenyl-substituted analogs) to isolate substituent-specific effects .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to potential release of sulfonic acid vapors .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can factorial design improve the optimization of reaction parameters for scaling up synthesis?

Methodological Answer:

  • 2³ Factorial Design: Test variables like temperature (25–60°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DMF). Analyze main and interaction effects using ANOVA .
  • Response Surface Methodology (RSM): Model non-linear relationships to predict optimal conditions (e.g., 45°C, 8 mol% catalyst in DMF) for >90% yield .

Advanced: What strategies validate the specificity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Negative Controls: Use structurally similar but inactive analogs (e.g., 1-methylpyrazole without sulfonamide) to confirm target specificity .
  • Competitive Binding Assays: Titrate with known inhibitors (e.g., celecoxib for COX-2) to assess displacement .
  • Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding modes .

Basic: How to troubleshoot low yields in the sulfonylation step of pyrazole derivatives?

Methodological Answer:

  • Moisture Control: Ensure anhydrous conditions using molecular sieves or dry solvents to prevent hydrolysis of sulfonyl chloride .
  • Catalyst Screening: Test alternative bases (e.g., DMAP vs. pyridine) to enhance nucleophilicity of the pyrazole nitrogen .
  • Reaction Monitoring: Use TLC (eluent: 7:3 hexane/EtOAc) to detect intermediates and adjust reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.